molecular formula C17H26N2O5 B7094111 N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide

N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide

Cat. No.: B7094111
M. Wt: 338.4 g/mol
InChI Key: VIKCJVBWPMBMQX-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with hydroxy and methoxy groups, and an amide linkage to an ethoxy-methylphenyl group.

Properties

IUPAC Name

N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-5-24-14-10-12(2)6-7-13(14)18-16(21)19-9-8-17(22-3,23-4)15(20)11-19/h6-7,10,15,20H,5,8-9,11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKCJVBWPMBMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)NC(=O)N2CCC(C(C2)O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.

    Substitution Reactions: The hydroxy and methoxy groups are introduced via nucleophilic substitution reactions. Methoxylation can be achieved using methanol in the presence of a base, while hydroxylation might require a more complex setup involving oxidizing agents.

    Amide Bond Formation: The final step involves coupling the piperidine derivative with 2-ethoxy-4-methylphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate)

    Reducing Agents: LiAlH4, NaBH4 (sodium borohydride)

    Nucleophiles: Halides (e.g., NaCl), thiols (e.g., RSH)

Major Products

    Oxidation: Conversion of hydroxy groups to ketones.

    Reduction: Conversion of amide groups to amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug development studies.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests potential activity as a central nervous system agent or other therapeutic uses.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it might modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
  • N-(4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
  • N-(2-ethoxy-4-methylphenyl)-4-hydroxy-4,4-dimethoxypiperidine-1-carboxamide

Uniqueness

N-(2-ethoxy-4-methylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and methyl groups on the phenyl ring, along with the hydroxy and methoxy groups on the piperidine ring, provides a unique profile that can be exploited in various applications.

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